3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide
Description
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenyl group and a methoxy-methylphenyl group attached to a propanamide backbone
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12-11-14(21-2)8-9-16(12)19-17(20)10-7-13-5-3-4-6-15(13)18/h3-6,8-9,11H,7,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGRGCQGGCWRPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and 4-methoxy-2-methylaniline.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 2-fluorobenzaldehyde with 4-methoxy-2-methylaniline under acidic conditions.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: Finally, the amine is reacted with propanoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically yields amines.
Substitution: Substitution reactions can introduce various functional groups into the fluorophenyl ring.
Scientific Research Applications
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is investigated for its use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide
- 3-(2-bromophenyl)-N-(4-methoxy-2-methylphenyl)propanamide
- 3-(2-iodophenyl)-N-(4-methoxy-2-methylphenyl)propanamide
Uniqueness
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes it distinct from its chloro, bromo, and iodo counterparts, which may exhibit different reactivity and biological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
